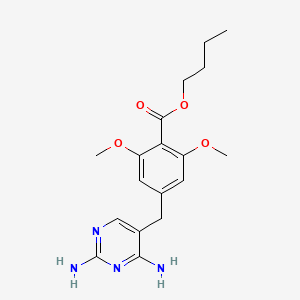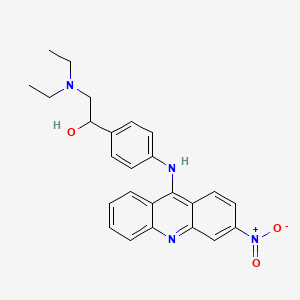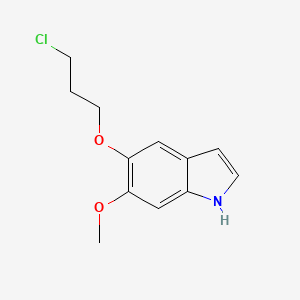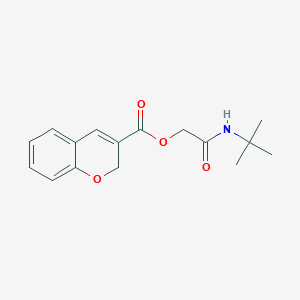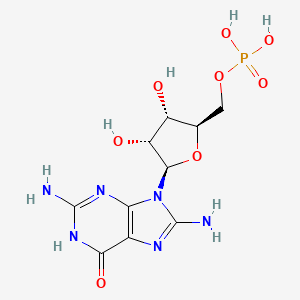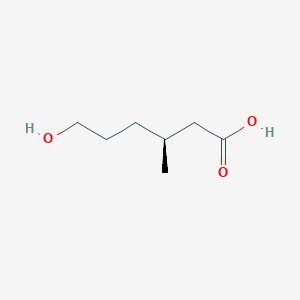
(S)-6-Hydroxy-3-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-6-Hydroxy-3-methylhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 6-oxo-3-methylhexanoic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires specific conditions such as controlled temperature and pH to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalytic processes using enzymes that selectively reduce the corresponding ketone. These biocatalysts are often derived from microorganisms and are engineered to enhance their activity and selectivity. The industrial process aims to maximize efficiency and minimize waste, making it a sustainable option for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces 6-oxo-3-methylhexanoic acid or 3-methylhexanoic acid.
Reduction: Yields 6-hydroxy-3-methylhexanol.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-6-Hydroxy-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-6-Hydroxy-3-methylhexanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved often include oxidation-reduction reactions and enzymatic transformations that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-6-Hydroxy-3-methylhexanoic acid: The enantiomer of (S)-6-Hydroxy-3-methylhexanoic acid with different stereochemistry.
6-Oxo-3-methylhexanoic acid: The oxidized form of this compound.
3-Methylhexanoic acid: A structurally similar compound lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring precise stereochemistry, such as in pharmaceuticals and asymmetric synthesis.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(3S)-6-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
ICELWQDCXZXRBH-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CCCO)CC(=O)O |
SMILES canónico |
CC(CCCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



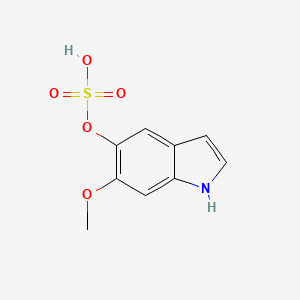
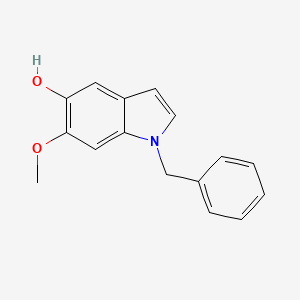
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

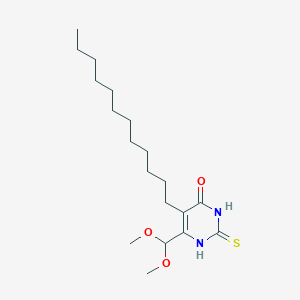
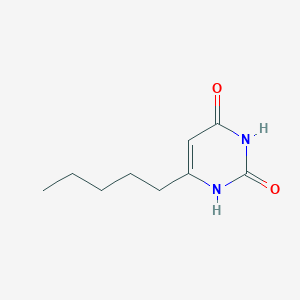
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
